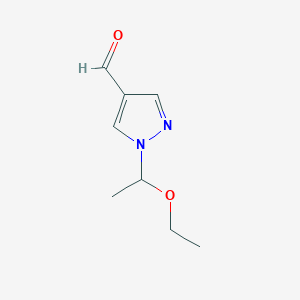
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethoxyethyl group at the first position and a formyl group at the fourth position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-ethoxyethyl hydrazine with an appropriate aldehyde under acidic conditions to form the pyrazole ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.
化学反应分析
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases like sodium hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(1-Ethoxyethyl)-1H-pyrazole: Lacks the formyl group, making it less reactive in certain chemical reactions.
1-(1-Methoxyethyl)-1H-pyrazole-4-carbaldehyde: Contains a methoxyethyl group instead of an ethoxyethyl group, which may affect its solubility and reactivity.
1-(1-Ethoxyethyl)-1H-pyrazole-4-carboxylic acid:
The unique combination of the ethoxyethyl and formyl groups in this compound makes it a versatile compound with distinct chemical and biological properties.
生物活性
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₂N₂O₂
- Molecular Weight : 168.19 g/mol
- Functional Groups : Ethoxyethyl group and formyl group at the 4-position.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, including bacteria and fungi. Its structure allows it to interact with microbial targets effectively.
- Anti-inflammatory Activity : Similar compounds in the pyrazole class have demonstrated anti-inflammatory properties. Studies have shown that derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Potential in Drug Development : The compound's ability to participate in Huisgen 1,3-dipolar cycloaddition reactions positions it as a valuable intermediate in drug synthesis, particularly for developing novel therapeutic agents.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, modulating their activity:
- Enzyme Interaction : The compound may bind to enzymes involved in inflammatory processes or microbial metabolism, leading to altered biochemical pathways.
- Receptor Modulation : Similar pyrazole compounds have been documented to modulate receptor activity, influencing various physiological responses .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives related to this compound:
属性
IUPAC Name |
1-(1-ethoxyethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBPERAEPVBGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














